1-Allyl-3-(2-hydroxyethyl)-2-thiourea

Beschreibung

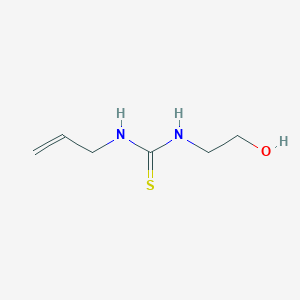

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-hydroxyethyl)-3-prop-2-enylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2OS/c1-2-3-7-6(10)8-4-5-9/h2,9H,1,3-5H2,(H2,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVPNTYTOUGMDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059324 | |

| Record name | 1-Allyl-3-(2-hydroxyethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-81-7 | |

| Record name | 1-Allyl-3-(2-hydroxyethyl)-2-thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiourea, N-(2-hydroxyethyl)-N'-2-propen-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Allyl-3-(2-hydroxyethyl)-2-thiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-(2-hydroxyethyl)-N'-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Allyl-3-(2-hydroxyethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-allyl-3-(2-hydroxyethyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea, a versatile organic compound with applications in pharmaceuticals, agriculture, and chemical synthesis.[1] This document collates available data on its chemical identity, physical characteristics, and predicted properties, supplemented with detailed experimental protocols and visual representations of relevant chemical and biological pathways.

Chemical Identity and Structure

This compound is a disubstituted thiourea derivative featuring both an allyl group and a hydroxyethyl group attached to the nitrogen atoms of the thiourea core.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Reference |

| IUPAC Name | 1-allyl-3-(2-hydroxyethyl)thiourea | [2] |

| CAS Number | 105-81-7 | [1][3] |

| Molecular Formula | C6H12N2OS | [1][3] |

| Molecular Weight | 160.24 g/mol | [2][3] |

| Canonical SMILES | C=CCNC(=S)NCCO | [1] |

| InChI Key | VUVPNTYTOUGMDG-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various systems, including its suitability for pharmaceutical formulations and its environmental fate.

Table 2: Summary of Physicochemical Data

| Property | Value | Experimental/Predicted | Reference |

| Appearance | White to off-white crystalline powder | Experimental | [1][4] |

| Melting Point | 76 - 80 °C | Experimental | [2][3][4] |

| Boiling Point | 259.4 ± 50.0 °C | Predicted | [3] |

| Density | 1.122 ± 0.06 g/cm³ | Predicted | [3] |

| Water Solubility | Soluble | Experimental (Qualitative) | [1] |

| pKa | 13.50 ± 0.70 | Predicted | [1][3] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | Experimental | [3] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the probable synthesis route and standard methods for determining key physicochemical properties.

Synthesis of this compound

The synthesis of N,N'-disubstituted thioureas is commonly achieved through the reaction of an isothiocyanate with a primary amine. For the target compound, this involves the reaction of allyl isothiocyanate with ethanolamine.

Reaction Scheme:

Detailed Protocol:

A general procedure for this type of synthesis is as follows:

-

To a solution of ethanolamine (1.0 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF), add allyl isothiocyanate (1.0 equivalent) dropwise at room temperature with stirring.[5]

-

The reaction mixture is typically stirred at room temperature or gently refluxed for several hours to ensure completion.[5] Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the pure this compound as a white crystalline solid.[5]

Below is a workflow diagram illustrating the synthesis and purification process.

Determination of Melting Point

The melting point is determined using a standard capillary method with a calibrated melting point apparatus. A small amount of the dried, crystalline sample is packed into a capillary tube, which is then heated in the apparatus. The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.

Determination of Solubility (Qualitative)

-

Add approximately 10-20 mg of this compound to a test tube.

-

Add 1 mL of deionized water to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid. The absence of visible solid particles indicates solubility.

Determination of pKa (Potentiometric Titration)

The pKa can be determined experimentally via potentiometric titration.

-

A standard solution of the compound (e.g., 0.01 M) is prepared in a suitable solvent mixture (e.g., water-ethanol).

-

The solution is placed in a thermostatted vessel and a calibrated pH electrode is immersed in it.

-

A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added in small increments using a burette.

-

The pH of the solution is recorded after each addition.

-

A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[6]

Potential Biological Activity and Signaling Pathways

A critical pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α) or lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Thiourea derivatives have been shown to inhibit inflammation, and a plausible mechanism for this is the inhibition of the NF-κB pathway.[8] Inhibition could occur at various points, such as the prevention of IκBα degradation or the blockage of NF-κB nuclear translocation.

The diagram below illustrates the NF-κB signaling pathway and indicates a potential point of inhibition by thiourea derivatives.

Conclusion

This compound is a well-characterized compound with established physicochemical properties. Its structure lends itself to a variety of chemical reactions, making it a valuable intermediate in synthesis. While its precise biological mechanism of action requires further investigation, its classification within the thiourea family suggests potential for biological activity, possibly through the modulation of key inflammatory pathways such as NF-κB signaling. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this compound.

References

- 1. Page loading... [guidechem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound CAS#: 105-81-7 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. mdpi.com [mdpi.com]

- 8. Diallyl disulfide inhibits TNFα induced CCL2 release through MAPK/ERK and NF-Kappa-B signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 1-Allyl-3-(2-hydroxyethyl)-2-thiourea (CAS 105-81-7)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea, a versatile thiourea derivative with significant applications across multiple scientific disciplines.

Chemical Identity and Properties

This compound is an organic compound featuring an allyl group, a hydroxyethyl group, and a thiourea core. This unique combination of functional groups makes it a valuable intermediate in organic synthesis. It typically appears as a white to light yellow crystalline powder.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 105-81-7 | |

| Molecular Formula | C₆H₁₂N₂OS | |

| Molecular Weight | 160.24 g/mol | |

| Melting Point | 76-79 °C | |

| Boiling Point (Predicted) | 259.4 ± 50.0 °C | |

| Density (Predicted) | 1.122 ± 0.06 g/cm³ | |

| pKa (Predicted) | 13.50 ± 0.70 | |

| Appearance | White to light yellow powder/crystal | |

| Solubility | Soluble in water | |

| Stability | Stable under ambient temperatures. Incompatible with strong oxidizing agents. |

Core Applications

The trifunctional nature of this molecule allows for its use in diverse fields, from agriculture to advanced materials and pharmaceuticals.

Pharmaceutical and Drug Development

In the pharmaceutical industry, this compound serves as a crucial building block for the synthesis of more complex, biologically active molecules. Thiourea derivatives, in general, are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. This compound provides a scaffold for creating novel drug candidates by allowing for modification at its allyl, hydroxyethyl, and thiourea moieties.

Agriculture

This compound is utilized in agriculture as a plant growth regulator. Its mechanism of action is believed to involve the stimulation of plant hormone production and the enhancement of nutrient uptake from the soil. This leads to improved root development and increased plant resistance to environmental stress. Thiourea derivatives are widely studied in agrochemistry for their fungicidal, insecticidal, herbicidal, and antiviral properties.

Polymer Chemistry and Material Science

The presence of the allyl group, with its reactive double bond, makes this compound a useful monomer or modifier in polymer chemistry. It can be incorporated into polymer chains to synthesize specialty polymers. The inclusion of this molecule can enhance material properties such as flexibility and durability. The hydroxyethyl group provides a site for further functionalization, for example, through esterification, allowing for the creation of polymers with tailored characteristics for specific applications.

Experimental Protocols

General Synthesis of this compound

Principle: This synthesis involves the nucleophilic addition of the primary amine group of 2-aminoethanol (ethanolamine) to the electrophilic carbon atom of allyl isothiocyanate.

Materials:

-

Allyl isothiocyanate

-

2-Aminoethanol (Ethanolamine)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, or Ethanol)

-

Magnetic stirrer and heating mantle/oil bath

-

Round-bottom flask and reflux condenser

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-aminoethanol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Isothiocyanate: While stirring the solution at room temperature, add 1.0 equivalent of allyl isothiocyanate dropwise. The reaction is often exothermic; a cooling bath (ice/water) may be used to maintain the temperature below 30 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. If the reaction is slow, it can be gently heated to reflux (40-60 °C) for 1-2 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, often a solid or viscous oil, can be purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is a common method for solid products. Column chromatography on silica gel may also be employed if further purification is needed.

-

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis.

// Add decision for heating react -> heat [style=dashed, label="If reaction is slow"]; heat [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Heat to Reflux?"]; heat -> react [style=dashed]; } .dot Caption: Generalized workflow for the synthesis of the title compound.

Safety and Handling

This compound is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should occur in a well-ventilated area or a chemical fume hood. Avoid breathing dust/fumes. Store in a cool, dry place away from direct sunlight and strong oxidizing agents. For detailed safety information, consult the Safety Data Sheet (SDS

An In-Depth Technical Guide to 1-Allyl-3-(2-hydroxyethyl)-2-thiourea

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea. It is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's characteristics and potential applications.

Molecular Structure and Properties

This compound is an organic compound featuring an allyl group, a hydroxyethyl group, and a thiourea core. This unique combination of functional groups imparts specific chemical and physical properties that make it a molecule of interest in various scientific fields.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 105-81-7 | [1] |

| Molecular Formula | C6H12N2OS | [1] |

| Molecular Weight | 160.24 g/mol | |

| Appearance | White crystalline powder | [1] |

| Melting Point | 76-78 °C | |

| Canonical SMILES | C=CCNC(=S)NCCO | [1] |

| InChI Key | VUVPNTYTOUGMDG-UHFFFAOYSA-N | [1] |

While a specific crystal structure for this compound is not publicly available, analysis of its constituent functional groups and related thiourea derivatives allows for the prediction of its structural characteristics. The molecule possesses hydrogen bond donors (N-H and O-H groups) and acceptors (C=S and O groups), suggesting the potential for complex intermolecular interactions in the solid state.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound. Although detailed spectral data is not widely published, typical chemical shifts and vibrational frequencies for its functional groups can be predicted.

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Functional Group | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | Allyl (CH=CH₂) | 5.0 - 6.0 ppm |

| Allyl (CH₂-N) | 3.8 - 4.2 ppm | |

| Hydroxyethyl (N-CH₂) | 3.4 - 3.8 ppm | |

| Hydroxyethyl (CH₂-OH) | 3.6 - 4.0 ppm | |

| N-H | Variable, broad | |

| O-H | Variable, broad | |

| ¹³C NMR | C=S | 180 - 190 ppm |

| Allyl (CH=CH₂) | 130 - 140 ppm | |

| Allyl (CH=CH₂) | 115 - 125 ppm | |

| Allyl (CH₂-N) | 45 - 55 ppm | |

| Hydroxyethyl (N-CH₂) | 40 - 50 ppm | |

| Hydroxyethyl (CH₂-OH) | 60 - 70 ppm | |

| FTIR | N-H stretch | 3200 - 3400 cm⁻¹ |

| O-H stretch | 3200 - 3600 cm⁻¹ (broad) | |

| C-H stretch (sp², sp³) | 2850 - 3100 cm⁻¹ | |

| C=C stretch | 1640 - 1680 cm⁻¹ | |

| C=S stretch | 1050 - 1250 cm⁻¹ |

Experimental Protocols

Synthesis of this compound

A plausible and commonly employed method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine. For the target molecule, this would involve the reaction of allyl isothiocyanate with ethanolamine.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve allyl isothiocyanate (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile.

-

Addition of Amine: To the stirred solution, add ethanolamine (1.0-1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: The reaction mixture is then stirred at room temperature or gently heated under reflux for a period of 2-12 hours, depending on the solvent and temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound as a white crystalline solid.

Potential Biological Activity and Signaling Pathways

Thiourea derivatives are known to exhibit a wide range of biological activities. While specific signaling pathways for this compound have not been extensively reported, related compounds have shown effects in areas such as plant growth regulation and corrosion inhibition.

Plant Growth Regulation

Thiourea and its derivatives have been shown to mitigate the effects of abiotic stress in plants, such as salinity and drought.[2][3][4][5] The proposed mechanism involves the modulation of antioxidant defense systems and nutrient uptake. An experimental workflow to investigate the effect of this compound on plant stress signaling could be as follows:

Corrosion Inhibition

Thiourea derivatives are effective corrosion inhibitors for various metals in acidic media.[6][7][8][9] Their mechanism of action typically involves adsorption onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions. The presence of heteroatoms (N, S, O) and the π-electrons of the allyl group in this compound suggest its potential as a corrosion inhibitor. A logical flow for its mechanism of action is depicted below.

Conclusion

This compound is a molecule with a well-defined structure and predictable properties based on its functional groups. While detailed experimental data on its crystal structure and specific biological signaling pathways are limited in the public domain, this guide provides a solid foundation for researchers. The presented synthesis protocol is robust, and the proposed workflows for investigating its biological activity offer clear starting points for further research. The unique structural features of this compound warrant further investigation into its potential applications in agrochemicals, materials science, and drug development.

References

- 1. Page loading... [guidechem.com]

- 2. Thiourea induces antioxidant mechanisms of salt tolerance in flax plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Application of thiourea ameliorates drought induced oxidative injury in Linum usitatissimum L. by regulating antioxidant defense machinery and nutrients absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiourea induces antioxidant mechanisms of salt tolerance in flax plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jmaterenvironsci.com [jmaterenvironsci.com]

- 8. Corrosion mitigation characteristics of some novel organoselenium thiourea derivatives for acid pickling of C1018 steel via experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact [mdpi.com]

A Technical Guide to the Solubility of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea, a compound of interest in various research and development sectors, including pharmaceuticals and material science. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound in organic solvents. One source indicates that it is soluble in water.[1] This document provides a framework for researchers to systematically determine the solubility of this compound. It outlines established experimental protocols for solubility determination and furnishes the necessary tools for data presentation and workflow visualization, thereby empowering research professionals to generate the critical data required for their work.

Introduction

This compound (CAS No. 15387-03-8) is a thiourea derivative with potential applications in various fields due to its chemical structure, which includes allyl, hydroxyethyl, and thiourea functional groups. Understanding its solubility in a range of organic solvents is a critical prerequisite for its application in drug formulation, chemical synthesis, and material science. Solubility data informs solvent selection for reactions, purification processes, and the development of stable formulations.

Currently, there is a significant gap in the public domain regarding the quantitative solubility of this compound in common organic solvents. This guide is intended to provide researchers with the methodologies to address this knowledge gap.

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in organic solvents has not been published. The table below is provided as a template for researchers to populate with experimentally determined data. A qualitative indication of its solubility in water has been noted.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | - | Soluble[1] | - | - |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Tetrahydrofuran (THF) | ||||

| Toluene | ||||

| Add other solvents as needed |

Note: This table is a template. Researchers should fill in the data as it is generated.

For context, a related but structurally different compound, N-Allylthiourea , has reported solubility characteristics that may offer some preliminary insights, though direct extrapolation is not advised. N-Allylthiourea is reportedly soluble in acetone, acetonitrile, ethanol, and methanol; slightly soluble in diethyl ether; and insoluble in benzene, heptane, hexane, and toluene.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature under equilibrium conditions.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor.

Kinetic Solubility Determination

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution.

Objective: To determine the concentration at which this compound precipitates from a solution when an aqueous buffer is added to a stock solution in an organic solvent (typically DMSO).

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

96-well microtiter plates

-

Plate reader with nephelometric or UV detection capabilities

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Serially dilute the stock solution in the microtiter plate using DMSO.

-

Addition of Aqueous Buffer: Add the aqueous buffer to each well, causing the compound to potentially precipitate.

-

Incubation: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.

-

Detection: Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance using a UV plate reader. The concentration at which a significant increase in turbidity or a decrease in absorbance (due to precipitation) is observed is considered the kinetic solubility.

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the equilibrium solubility determination using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While there is a current lack of published quantitative solubility data for this compound in organic solvents, this guide provides the necessary framework for researchers to systematically generate this crucial information. The detailed experimental protocols for both equilibrium and kinetic solubility determination offer robust methods for data acquisition. By following these established procedures, scientists and drug development professionals can effectively characterize the solubility profile of this compound, enabling its informed application in further research and development.

References

An In-depth Technical Guide to the Stability and Storage of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Allyl-3-(2-hydroxyethyl)-2-thiourea (AHTU), a versatile compound utilized in various research and development sectors, including pharmaceuticals and agriculture.[1][2] Understanding the stability profile of AHTU is critical for ensuring its quality, efficacy, and safety in experimental and developmental applications.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 105-81-7 | [3] |

| Molecular Formula | C6H12N2OS | [3] |

| Molecular Weight | 160.24 g/mol | [3] |

| Melting Point | 77-79 °C | [4] |

| Appearance | White to light yellow powder/crystal | [3] |

| pKa | 13.50 ± 0.70 (Predicted) | [3] |

| Solubility | Soluble in water. | [2] |

Stability Profile

Multiple sources indicate that this compound is a stable compound under normal ambient conditions.[3] However, as a thiourea derivative, it is susceptible to degradation under certain environmental pressures. The primary degradation pathways for thiourea compounds include oxidation, hydrolysis, and photodegradation.

General Stability:

Thermal Stability

Thiourea derivatives can undergo thermal decomposition. For this compound, it is recommended to store it at ambient temperatures.[2] Elevated temperatures can accelerate degradation, potentially leading to the release of hazardous decomposition products such as nitrogen oxides, carbon monoxide, and oxides of sulfur.

Hydrolytic Stability

The stability of thiourea derivatives in solution is often pH-dependent. Hydrolysis can occur under both acidic and basic conditions, though the rates and degradation products may vary. For instance, hydrolysis of some thioureas can lead to the formation of the corresponding urea and sulfide.

Photostability

Exposure to light, particularly UV radiation, can induce photodegradation of thiourea compounds. This can lead to discoloration (e.g., yellowing) and loss of purity. Therefore, it is crucial to protect this compound from light during storage and handling.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on information from safety data sheets and general chemical handling guidelines.

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place.[2] |

| Light | Protect from light; store in a light-resistant container. |

| Atmosphere | Keep container tightly closed and store in a well-ventilated area.[5] |

| Incompatible Materials | Store away from strong oxidizing agents.[3] |

Experimental Protocols for Stability Assessment

While specific stability studies for this compound are not published, a general approach for assessing the stability of thiourea derivatives involves forced degradation studies and the use of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture).

-

Stress Conditions: Expose the samples to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 105°C for 48 hours.

-

Photodegradation: Expose the solid compound and its solution to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of stability.

Instrumentation:

-

HPLC system with a UV detector.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A simple reverse-phase HPLC method for N-(2-Hydroxyethyl)-N'-allylthiourea uses a mobile phase of acetonitrile and water with phosphoric acid.[6]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of this compound.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

Visualizations

Synthesis Pathway

The synthesis of this compound can be achieved through the reaction of allyl isothiocyanate with 2-aminoethanol. This is a common method for the synthesis of N,N'-disubstituted thioureas.

Caption: Synthesis of this compound.

Experimental Workflow for Stability Testing

The following diagram illustrates a general workflow for conducting a stability study of this compound.

Caption: Workflow for Stability Assessment.

Conclusion

This compound is a chemically stable compound under recommended storage conditions. For researchers, scientists, and drug development professionals, adherence to proper storage and handling protocols is paramount to ensure the material's integrity for experimental use. While specific quantitative degradation kinetics are not widely published, understanding the potential degradation pathways inherent to thiourea derivatives allows for the implementation of appropriate control measures. The experimental protocols and workflows outlined in this guide provide a framework for conducting stability assessments to generate specific data relevant to particular applications and formulations.

References

- 1. covethouse.eu [covethouse.eu]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS#: 105-81-7 [m.chemicalbook.com]

- 4. N-Allyl-N'-(2-hydroxyethyl)thiourea, 97% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 109-57-9 CAS | ALLYLTHIOUREA | Laboratory Chemicals | Article No. 00879 [lobachemie.com]

- 6. Separation of N-(2-Hydroxyethyl)-N’-allylthiourea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Unraveling the Core Mechanism of Action: A Technical Guide to 1-Allyl-3-(2-hydroxyethyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allyl-3-(2-hydroxyethyl)-2-thiourea is a synthetic organosulfur compound belonging to the versatile class of thiourea derivatives. While direct, in-depth research on the specific mechanism of action of this particular molecule is limited, the extensive body of work on structurally related thiourea compounds allows for the formulation of a putative mechanistic framework. Thiourea derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and enzyme inhibitory effects. This guide synthesizes the current understanding of thiourea pharmacology to propose potential mechanisms of action for this compound, details relevant experimental protocols for its investigation, and provides visual representations of the implicated signaling pathways.

Introduction

Thiourea and its derivatives are considered "privileged structures" in medicinal chemistry, serving as the foundation for numerous bioactive compounds.[1] Their therapeutic potential spans a wide array of applications, including antiviral, antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] The versatility of the thiourea scaffold, characterized by the N-(C=S)-N fragment, allows for extensive structural modifications to fine-tune its pharmacological properties.[1] The subject of this guide, this compound, incorporates an allyl group, which is known to be reactive and can participate in various biological interactions, and a hydroxyethyl group, which can modulate solubility and hydrogen bonding. This unique combination suggests a potential for multifaceted biological activity. The compound is utilized in the pharmaceutical industry as an intermediate in the synthesis of various drugs and is also used in agriculture as a plant growth regulator.[4][5]

Putative Mechanisms of Action

Based on the known activities of analogous compounds, the mechanism of action of this compound can be hypothesized to involve one or more of the following pathways:

Anti-inflammatory and Analgesic Activity via COX/LOX Inhibition

A significant number of thiourea derivatives exhibit anti-inflammatory and analgesic properties.[2] This is often attributed to the inhibition of enzymes involved in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). The inhibition of these enzymes reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. For instance, certain thiourea derivatives of naproxen have shown potent anti-inflammatory activity in carrageenan-induced paw edema models, a classic test for acute inflammation.[6][7][8][9] Some derivatives have demonstrated significant inhibition of 5-LOX.[6][9]

dot

Caption: Putative inhibition of COX and LOX pathways by the thiourea derivative.

Antioxidant Activity and Modulation of Oxidative Stress Pathways

Thiourea derivatives are known to possess antioxidant properties, which they can exert through direct radical scavenging or by modulating endogenous antioxidant systems.[3][10][11] The Keap1-Nrf2/ARE signaling pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic compounds (which the allyl group of the target molecule could be), Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). The PI3K/Akt pathway is often an upstream activator of Nrf2.[12][13][14][15][16]

dot

Caption: Proposed activation of the PI3K/Akt/Nrf2 signaling pathway.

Enzyme Inhibition

Thiourea derivatives are known to inhibit a variety of enzymes. A prominent example is urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Inhibition of urease is a key strategy in the treatment of infections caused by urease-producing bacteria like Helicobacter pylori.[17][18][19][20] The thiourea moiety can coordinate with the nickel ions in the active site of urease, leading to inhibition. Other enzymes that can be targeted by thiourea derivatives include cholinesterases, tyrosinase, α-amylase, and α-glucosidase.[3][21][22]

Experimental Protocols

To investigate the putative mechanisms of action of this compound, a series of in vitro and in vivo experiments would be required. Below are detailed methodologies for key assays.

In Vitro Antioxidant Activity Assays

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and create serial dilutions.

-

In a 96-well plate, add 160 µL of the DPPH solution to each well.

-

Add 40 µL of the different concentrations of the test compound, a standard antioxidant (e.g., ascorbic acid), or a blank (solvent only) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

-

Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) by plotting the percentage of inhibition against the compound concentrations.

-

-

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed, stable ABTS radical cation (ABTS•+).

-

Protocol:

-

Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of the test compound and a standard.

-

Mix 190 µL of the diluted ABTS•+ solution with 10 µL of the test compound dilutions in a 96-well plate.

-

Incubate for 6-10 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

In Vitro Enzyme Inhibition Assays

-

Principle: Urease activity is determined by measuring the production of ammonia using the indophenol method, which forms a colored product.

-

Protocol:

-

In a 96-well plate, add 25 µL of Jack Bean or H. pylori urease enzyme solution, 55 µL of phosphate buffer (100 mM, pH 7.4) containing 100 mM urea, and 10 µL of the test compound dissolved in DMSO at various concentrations.

-

Incubate the plate at 37°C for 30 minutes.

-

Add 40 µL of phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) and 40 µL of alkali reagent (0.5% w/v NaOH, 0.1% active chloride NaOCl) to each well.

-

Incubate at 37°C for a further 10 minutes for color development.

-

Measure the absorbance at 630 nm.

-

Thiourea is used as a standard inhibitor. Calculate the percentage of inhibition and IC50 values.

-

-

Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Protocol:

-

In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add 10 µL of the test compound at various concentrations or the solvent control.

-

Incubate the plate for 5-10 minutes at 25°C or 37°C, depending on the kit instructions.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

-

Shake the plate and incubate for 2-5 minutes at the same temperature.

-

Measure the absorbance at 590 nm.

-

Calculate the percentage of inhibition and IC50 values relative to the uninhibited control.

-

In Vivo Anti-inflammatory Activity

-

Principle: This is a standard model of acute inflammation. Subplantar injection of carrageenan induces a local, biphasic edema, which can be measured over time. The reduction in paw volume in treated animals compared to controls indicates anti-inflammatory activity.

-

Protocol:

-

Divide Wistar albino rats into groups (e.g., control, standard drug like indomethacin, and test compound groups at different doses).

-

Administer the test compound or vehicle orally or intraperitoneally one hour before carrageenan injection.

-

Measure the initial paw volume of the left hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the left hind paw.

-

Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

dot

Caption: General experimental workflow for elucidating the mechanism of action.

Quantitative Data Summary

As there is no specific experimental data for this compound, the following tables present representative data for other thiourea derivatives to illustrate the expected outcomes of the proposed experiments.

Table 1: Representative Antioxidant Activity of Thiourea Derivatives

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |

| Derivative 2a | > BHT | - | [21] |

| Derivative 2c | > α-TOC | 1.08 ± 0.44 | [21] |

| 1,3-bis(3,4-dichlorophenyl) thiourea | 45 µg/mL | 52 µg/mL | [3] |

| BHT (Standard) | - | - | [21] |

| α-TOC (Standard) | - | - | [21] |

Table 2: Representative Enzyme Inhibition Data for Thiourea Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Derivative 2c | AChE | - | [21] |

| Various Derivatives | BChE | More active than Galantamine | [21] |

| Compound 4 | 5-LOX | 0.30 | [6][9] |

| Compound 3c | Urease | 10.65 ± 0.45 | [19] |

| Thiourea (Standard) | Urease | 15.51 ± 0.11 | [19] |

Table 3: Representative In Vivo Anti-inflammatory Activity of Thiourea Derivatives of Naproxen

| Compound (Dose) | % Inhibition of Paw Edema (at 4h) | Reference |

| Derivative 4 | 54.01 | [6][9] |

| Derivative 7 | 54.12 | [6][9] |

| Naproxen (Standard) | Varies | [6][7][9] |

Conclusion

While the precise molecular mechanism of this compound remains to be elucidated through direct experimental investigation, a strong hypothesis can be formulated based on the extensive research on the thiourea class of compounds. The most probable mechanisms of action include the inhibition of key inflammatory enzymes like COX and LOX, and the modulation of cellular oxidative stress through pathways such as Nrf2/HO-1 activation. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically investigate these potential mechanisms. The presented data from related compounds underscores the therapeutic potential of this chemical scaffold. Further research, guided by these principles, will be crucial in fully characterizing the pharmacological profile of this compound and determining its potential as a lead compound in drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 4. covethouse.eu [covethouse.eu]

- 5. Page loading... [wap.guidechem.com]

- 6. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

- 12. Role of PI3K/Akt-Mediated Nrf2/HO-1 Signaling Pathway in Resveratrol Alleviation of Zearalenone-Induced Oxidative Stress and Apoptosis in TM4 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. The PI3K/Akt-Nrf2 Signaling Pathway and Mitophagy Synergistically Mediate Hydroxytyrosol to Alleviate Intestinal Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08694D [pubs.rsc.org]

- 20. tandfonline.com [tandfonline.com]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Thiourea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The unique structural features of the thiourea scaffold, particularly the presence of a thione group and two amino groups, enable diverse chemical modifications and interactions with various biological targets. This technical guide provides an in-depth overview of the core biological activities of thiourea derivatives, with a focus on their anticancer, antimicrobial, antiviral, and enzyme-inhibitory properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical signaling pathways and workflows are visualized to facilitate a comprehensive understanding of this promising class of compounds.

Anticancer Activity

Thiourea derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects against a wide range of cancer cell lines.[1] Their mechanisms of action are often multi-targeted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[2][3]

Quantitative Data on Anticancer Activity

The in vitro anticancer activities of various thiourea derivatives have been extensively evaluated, with IC50 values providing a measure of their potency. The following table summarizes the cytotoxic effects of representative thiourea derivatives against several human cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [4] |

| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | [5] |

| HepG2 (Liver) | 1.74 | [5] | |

| MCF-7 (Breast) | 7.0 | [5] | |

| 1-Aryl-3-(pyridin-2-yl) thiourea derivative 20 | MCF-7 (Breast) | 1.3 | [1] |

| SkBR3 (Breast) | 0.7 | [1] | |

| Bis-thiourea derivative 44 | HepG2 (Liver) | 1.2 | [4] |

| HCT116 (Colon) | 1.3 | [4] | |

| A549 (Lung) | 2.7 | [4] | |

| Bis-thiourea derivative 45 | HepG2 (Liver) | 1.1 | [4] |

| HCT116 (Colon) | 1.2 | [4] | |

| A549 (Lung) | 2.4 | [4] | |

| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea (DC27) | Human Lung Carcinoma Cell Lines | 2.5 - 12.9 | [6] |

| Quinazoline-thiourea analog 10m | EGFR | 0.01 | [7] |

| Quinazoline-thiourea analog 10q | EGFR | 0.01 | [7] |

| Quinazoline-thiourea analog 10b | VEGFR-2 | 0.05 | [7] |

Mechanisms of Anticancer Action

The anticancer effects of thiourea derivatives are attributed to their ability to interact with various biological targets, including enzymes and DNA, and to modulate critical cellular signaling pathways.[1][8]

Several thiourea derivatives exert their anticancer effects by inhibiting enzymes that play a pivotal role in cancer progression.

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Many thiourea derivatives have been identified as potent inhibitors of EGFR and VEGFR-2, tyrosine kinases that are often overexpressed in various cancers and are crucial for tumor growth and angiogenesis.[3][7][9] Inhibition of these receptors blocks downstream signaling pathways, leading to cell cycle arrest and apoptosis.[6]

-

Topoisomerases: Some thiourea derivatives have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[4]

-

Protein Tyrosine Kinases (PTKs): Thiourea derivatives can act as inhibitors of various PTKs, which are key components of signaling pathways that regulate cell growth, proliferation, and differentiation.[2]

Thiourea derivatives can interfere with key signaling pathways that are dysregulated in cancer.

-

RAS-RAF-MAPK Pathway: This pathway is critical for cell proliferation and survival. Some N-aryl and N,N'-diaryl substituted thioureas have been shown to interact with components of this pathway, such as BRAF, leading to the inhibition of downstream signaling.[1]

-

Wnt/β-catenin Signaling Pathway: A quinazoline derivative of thiourea has been reported to suppress the proliferation and migration of human cervical cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[3]

Below is a diagram illustrating the inhibition of the EGFR signaling pathway by a thiourea derivative.

Caption: Inhibition of the EGFR signaling pathway by a thiourea derivative.

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[10]

Materials:

-

Human cancer cell lines (e.g., HCT116, HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Thiourea derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiourea derivatives in complete medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

The following diagram outlines the general workflow for the MTT assay.

Caption: General workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Activity

Thiourea derivatives have demonstrated significant activity against a broad range of pathogenic microorganisms, including bacteria and fungi.[8][11][12] Their antimicrobial properties make them attractive candidates for the development of new anti-infective agents, particularly in the face of growing antimicrobial resistance.

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound. The following table presents the MIC values of selected thiourea derivatives against various bacterial and fungal strains.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Novel Thiourea Derivative 2 | E. faecalis | 40 - 50 | [8] |

| P. aeruginosa | 40 - 50 | [8] | |

| S. typhi | 40 - 50 | [8] | |

| K. pneumoniae | 40 - 50 | [8] | |

| Thiourea Derivative TD4 | S. aureus (MRSA) | 2 - 16 | [11] |

| S. epidermidis | 2 - 16 | [11] | |

| E. faecalis | 2 - 16 | [11] | |

| Thiourea derivatives 7a, 7b, 8 | Gram-positive bacteria | 0.95 - 3.25 | [13] |

| Gram-negative bacteria | 0.95 - 3.25 | [13] | |

| Aspergillus flavus | 0.95 - 3.25 | [13] | |

| Ortho-methylated derivative (SB2) | Candida auris | - | [12] |

Mechanisms of Antimicrobial Action

The antimicrobial activity of thiourea derivatives is thought to involve multiple mechanisms.

-

Inhibition of DNA Gyrase and Topoisomerase IV: Some thiourea analogs are proposed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, recombination, and repair.[4][13]

-

Disruption of NAD+/NADH Homeostasis: One study has shown that a thiourea derivative can exert its antibacterial effect against MRSA by disrupting the NAD+/NADH homeostasis and the integrity of the bacterial cell wall.[11]

-

Interaction with the Bacterial Membrane: The C=S, C=O, and NH groups in thiourea derivatives can be protonated under acidic conditions, allowing them to interact with the carboxyl and phosphate groups on the bacterial membrane surface, which may contribute to their antibacterial activity.[4]

The following diagram illustrates the proposed antibacterial mechanism of action involving the inhibition of DNA gyrase and topoisomerase IV.

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by thiourea derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][14]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Thiourea derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Incubator

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the thiourea derivatives in the broth medium directly in the 96-well plate. The final volume in each well is typically 50 or 100 µL.

-

Inoculation: Add an equal volume of the standardized microbial inoculum to each well, including a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 16-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth. The results can also be read using a microplate reader.

Antiviral Activity

Certain thiourea derivatives have demonstrated promising antiviral activity against a range of viruses, including Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV).[15]

Quantitative Data on Antiviral Activity

The half-maximal effective concentration (EC50) is used to measure the potency of an antiviral compound.

| Compound/Derivative Class | Virus | EC50 (µM) | Reference |

| Thiourea derivative 10 | HCV | 0.047 | [15] |

| DSA-00, DSA-02, DSA-09 | Hepatitis B Virus (HBV) | Comparable to Entecavir | [16] |

Mechanism of Antiviral Action

The antiviral mechanisms of thiourea derivatives are still under investigation, but some proposed modes of action include:

-

Inhibition of Viral Replication: Some thiourea derivatives have been shown to inhibit the replication of viral RNA.

-

Targeting Viral Proteins: In the case of HBV, certain thiourea derivatives are thought to mask the effect of the HBx protein, which is essential for viral replication and pathogenesis.[16]

Experimental Protocol: HCV Subgenomic Replicon Assay

A cell-based HCV subgenomic replicon assay is commonly used to evaluate the antiviral activity of compounds against HCV.[15]

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon (e.g., Ava5 cells)

-

Complete cell culture medium

-

Thiourea derivatives

-

96-well plates

-

Reagents for quantifying HCV RNA (e.g., RT-qPCR) or a reporter gene product (e.g., luciferase assay system)

Procedure:

-

Cell Seeding: Seed the HCV replicon-containing cells in 96-well plates.

-

Compound Treatment: Treat the cells with serial dilutions of the thiourea derivatives.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Quantification of HCV Replication: Measure the level of HCV RNA replication. This can be done by quantifying the amount of HCV RNA using RT-qPCR or by measuring the activity of a reporter gene (e.g., luciferase) that is incorporated into the replicon.

-

Data Analysis: Calculate the percentage of inhibition of HCV replication for each compound concentration relative to a control. The EC50 value is then determined from the dose-response curve.

Enzyme Inhibition

Thiourea derivatives are known to be effective inhibitors of a variety of enzymes, which contributes to their diverse biological activities.[17]

Quantitative Data on Enzyme Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an enzyme inhibitor.

| Compound/Derivative Class | Enzyme | IC50 | Reference |

| N-monoarylacetothiourea (b19) | Urease (H. pylori) | 0.16 µM | [17] |

| Sulfonyl thiourea 7c | Carbonic Anhydrase IX | 0.125 µM | [17] |

| Sulfonyl thiourea 7d | Carbonic Anhydrase XII | 0.111 µM | [17] |

| Thiazole-thiourea derivative 6g | Tyrosinase (Mushroom) | 0.043 µM | [17] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | Acetylcholinesterase (AChE) | 50 µg/mL | [17] |

| Butyrylcholinesterase (BChE) | 60 µg/mL | [17] | |

| Coumarin-thiourea 2e | Acetylcholinesterase (AChE) | 0.04 µM | [17] |

| Coumarin-thiourea 2b | Butyrylcholinesterase (BChE) | 0.06 µM | [17] |

| 3-Aminopyridin-2(1H)-one derivative 9a | α-Glucosidase (S. cerevisiae) | 9.77 mM | [17] |

Experimental Protocol: Urease Inhibition Assay (Indophenol Method)

This assay measures the production of ammonia from the hydrolysis of urea by urease.[17]

Materials:

-

Urease enzyme (e.g., from Jack bean)

-

Urea solution

-

Phosphate buffer

-

Phenol reagent (e.g., 1% w/v phenol and 0.005% w/v sodium nitroprusside)

-

Alkali reagent (e.g., 0.5% w/v sodium hydroxide and 0.1% active chloride)

-

Thiourea derivatives

-

96-well microplate and reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, mix the urease enzyme solution, buffer, and the thiourea derivative at various concentrations.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 15 minutes).

-

Substrate Addition: Initiate the reaction by adding the urea solution.

-

Color Development: After a further incubation period, add the phenol and alkali reagents to develop a blue color (indophenol) in the presence of ammonia.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 625 nm or 630 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound. The IC50 value can be determined from the dose-response curve.

This technical guide provides a comprehensive overview of the significant biological activities of thiourea derivatives. The versatility of the thiourea scaffold allows for the development of a wide array of compounds with potent anticancer, antimicrobial, antiviral, and enzyme-inhibitory properties. The detailed experimental protocols and visual representations of mechanisms and workflows are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and optimization of this promising class of therapeutic agents.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors [mdpi.com]

- 8. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Design, synthesis, and anti-HCV activity of thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. benchchem.com [benchchem.com]

Theoretical Frontiers in Thiourea Chemistry: A Computational Guide for Drug Discovery

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery.[1][2] Theoretical and computational studies have become indispensable tools in understanding the structure-activity relationships of these compounds, predicting their biological targets, and guiding the design of more potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the theoretical approaches applied to the study of thiourea compounds, supported by experimental data and detailed methodologies.

Computational Approaches in Thiourea Research

Theoretical studies of thiourea derivatives primarily revolve around several key computational techniques: Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and quantum chemical calculations. These methods provide valuable insights into the physicochemical properties and biological interactions of thiourea compounds.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[3][4] For thiourea derivatives, QSAR models have been successfully developed to predict their efficacy as antibacterial, anticancer, and antiviral agents.[3][5][6][7] These models often rely on a variety of molecular descriptors, including:

-

Hydrophobicity: Parameters like LogP are frequently correlated with the biological activity of thiourea compounds, suggesting the importance of hydrophobic interactions with their biological targets.[5][6]

-

Electronic Properties: Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the energy gap between them, are used to quantify the electronic characteristics of the molecules.[8][9]

-

Steric and Topological Parameters: Molecular weight, molar refractivity, and various topological indices are employed to describe the size and shape of the molecules, which can influence their binding to receptor sites.

A logical workflow for a typical QSAR study is depicted below.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme.[3] This method is extensively used to elucidate the binding modes of thiourea derivatives with their biological targets and to screen virtual libraries of these compounds for potential drug candidates.[10][11] Docking studies have provided crucial insights into the interactions of thiourea compounds with various enzymes, including urease, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), DNA gyrase, and topoisomerase IV.[1][12]

The general process of a molecular docking study is illustrated in the following diagram.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of thiourea compounds.[7][8][13] These calculations can provide a deeper understanding of the reactivity, stability, and spectroscopic properties of these molecules.[8][13] Key parameters derived from quantum chemical calculations include:

-

Molecular Geometries: Optimization of the molecular structure to its lowest energy conformation.

-

Electronic Properties: Calculation of HOMO and LUMO energies, which are related to the electron-donating and electron-accepting abilities of the molecule, respectively.[8]

-

Charge Distribution: Determination of the partial atomic charges, which can help in understanding intermolecular interactions.[8]

-

Spectroscopic Properties: Prediction of vibrational frequencies (IR spectra) and NMR chemical shifts.[14]

Tabulated Quantitative Data

The following tables summarize key quantitative data from various theoretical and experimental studies on thiourea compounds.

Table 1: Calculated Molecular Descriptors and QSAR Model Statistics

| Compound Series | Biological Activity | Key Descriptors | r² | q² (cv) | pred_r² | Reference |

| Thiourea derivatives | Anti-HCV | Hydrophobicity, Indicator variables | 0.926 | 0.83 | - | [5] |

| 4-Aminoquinoline derivatives | Antimalarial | LUMO Energy, SdsCHE-index, Quadrupole1 | - | 0.7107 | 0.8521 | [9] |

| Thiourea analogs | MK-2 Inhibitors | CoMFA fields | 0.974 | 0.536 | 0.910 | [15] |

Table 2: Molecular Docking Scores and Binding Energies

| Thiourea Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | K-Ras | - | Glu37 | [10] |

| Compound 16 | Urease | - | Met475 | [10] |

| Compound 25 | HER-2 | - | ALA751, LEU796 | [10] |